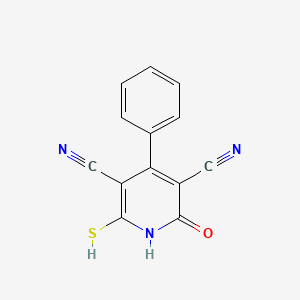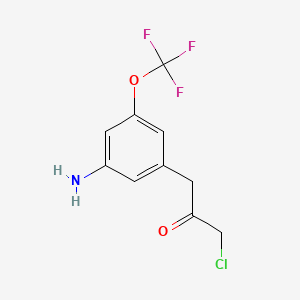
2-Oxo-4-phenyl-6-sulfanyl-1,2-dihydropyridine-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Pyridinedicarbonitrile, 1,2-dihydro-6-mercapto-2-oxo-4-phenyl- is a complex organic compound with significant interest in various scientific fields This compound is characterized by its pyridine ring substituted with cyano groups at positions 3 and 5, a mercapto group at position 6, an oxo group at position 2, and a phenyl group at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarbonitrile, 1,2-dihydro-6-mercapto-2-oxo-4-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 2-oxo-6-phenyl-1,2-dihydro-3,5-pyridinedicarbonitrile with thiourea under basic conditions to introduce the mercapto group . The reaction is usually carried out in a solvent such as ethanol, with triethylamine as a base to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Pyridinedicarbonitrile, 1,2-dihydro-6-mercapto-2-oxo-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to amines under catalytic hydrogenation conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated phenyl derivatives.
Aplicaciones Científicas De Investigación
3,5-Pyridinedicarbonitrile, 1,2-dihydro-6-mercapto-2-oxo-4-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mecanismo De Acción
The compound exerts its effects through various mechanisms depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the cyano and mercapto groups allows for strong interactions with metal ions, which can be crucial in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-6-phenyl-1,2-dihydro-3,5-pyridinedicarbonitrile: Lacks the mercapto group, leading to different reactivity and applications.
3,5-Dicyano-2-hydroxy-6-phenylpyridine: Contains a hydroxy group instead of a mercapto group, affecting its chemical behavior.
Uniqueness
These functional groups allow for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research .
Propiedades
Número CAS |
102423-76-7 |
|---|---|
Fórmula molecular |
C13H7N3OS |
Peso molecular |
253.28 g/mol |
Nombre IUPAC |
2-oxo-4-phenyl-6-sulfanyl-1H-pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H7N3OS/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(18)16-12(9)17/h1-5H,(H2,16,17,18) |
Clave InChI |
CGHAJZFWTFXRCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)NC(=C2C#N)S)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate](/img/structure/B14066353.png)












